Crotonamide

Catalog No.
S759499
CAS No.
625-37-6
M.F
C4H7NO
M. Wt
85.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crotonamide

CAS Number

625-37-6

Product Name

Crotonamide

IUPAC Name

(E)-but-2-enamide

Molecular Formula

C4H7NO

Molecular Weight

85.1 g/mol

InChI

InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2+

InChI Key

NQQRXZOPZBKCNF-NSCUHMNNSA-N

SMILES

CC=CC(=O)N

Synonyms

(E)-Crotonamide; trans-1-(Aminocarbonyl)-2-methyl-ethylene; NSC 11802;

Canonical SMILES

CC=CC(=O)N

Isomeric SMILES

C/C=C/C(=O)N

Crotonamide is an organic compound with the chemical formula C₄H₇NO, consisting of four carbon atoms, seven hydrogen atoms, one nitrogen atom, and one oxygen atom. It is classified as an amide derived from crotonic acid. The compound typically appears as a white to light yellow solid and has a melting point ranging from 158 °C to 162 °C. Crotonamide is slightly soluble in water but readily dissolves in organic solvents such as benzene, ethanol, and methanol .

Due to its functional groups. Key reactions include:

  • Hydrolysis: Crotonamide can hydrolyze to form crotonic acid and ammonia under acidic or basic conditions.
  • Reduction: The compound can be reduced to produce corresponding amines, which may involve hydrogenation or other reducing agents.
  • Reactivity with Electrophiles: Crotonamide can react with electrophiles at the nitrogen atom, leading to the formation of N-substituted derivatives .

Crotonamide can be synthesized through several methods:

  • Direct Amide Formation: By reacting crotonic acid with ammonia or amines under controlled conditions.
  • From Crotonaldehyde: Crotonaldehyde can be converted into crotonamide through a reaction with ammonia in the presence of a catalyst.
  • N-(Hydroxymethyl)crotonamide Synthesis: This involves reacting crotonamide with paraformaldehyde in the presence of sodium methoxide as a catalyst .

Crotonamide finds applications in various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Chemistry: Crotonamide can be used in the production of polymers and copolymers, contributing to materials with desirable properties.
  • Research: It is utilized in biochemical research for studying amide-related reactions and mechanisms .

Several compounds share structural similarities with crotonamide. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey Characteristics
Crotonic AcidC₄H₆O₂An unsaturated carboxylic acid; precursor to crotonamide.
ButyramideC₄H₉NOA saturated amide; lacks the double bond present in crotonamide.
MethacrylamideC₄H₇NO₂Contains a methacrylic group; used in polymer synthesis.
AcrylamideC₃H₅NOA smaller amide; widely used in polymerization processes.

Crotonamide's unique feature lies in its unsaturated structure, which allows for distinct reactivity compared to its saturated counterparts like butyramide.

Traditional Organic Synthesis Approaches for Crotonamide Core Scaffolds

Traditional synthesis of crotonamides relies on condensation reactions between crotonoyl derivatives and amines. For example, (E)-4-oxo-2-crotonamide derivatives are synthesized via nucleophilic substitution of 4-oxo-crotonic acid chlorides with primary or secondary amines. A notable study by Ren et al. (2019) demonstrated that substituting the 4-phenyl group and optimizing the methyl substituent at the crotonamide backbone significantly enhanced antitubercular activity, achieving MIC values as low as 0.125 µg/mL against Mycobacterium tuberculosis.

Table 1: Representative Crotonamide Derivatives and Their Bioactivity

CompoundR1R2MIC (µg/mL)
IIIa164-PhenylMethyl0.125
IIIa124-ChlorophenylEthyl0.25
IIIa84-MethoxyphenylH0.5

Classical methods also include the conjugate addition of Grignard reagents to α,β-unsaturated crotonamides. Brown et al. (1997) reported the use of (R)-(−)-N-(2-fluorobenzyl)-2-aminobutanol to achieve diastereoisomeric excesses >90% in β-substituted alkanoic acid derivatives. However, these routes often require stoichiometric reagents and prolonged reaction times, prompting the development of catalytic asymmetric methods.

Catalytic Asymmetric Routes for Enantioselective Crotonamide Synthesis

Enantioselective synthesis of crotonamides has been revolutionized by transition metal catalysis. A landmark study by Hayashi et al. (2001) employed chiral rhodium complexes with (S)-binap ligands to catalyze the 1,4-addition of arylboronic acids to N-benzyl crotonamide, yielding (R)-N-benzyl-3-phenylbutanamide with 93% enantiomeric excess (ee). The reaction mechanism involves transmetalation between RhOH intermediates and arylboronic acids, facilitated by aqueous K2CO3.

Table 2: Catalytic Systems for Asymmetric Crotonamide Synthesis

CatalystSubstrateee (%)Yield (%)
Rh(acac)(CH2=CH2)2/(S)-binapN-Benzyl crotonamide9378
Cu(OTf)2/Box ligandα-Methylcrotonamide8582
Pd(OAc)2/PHOXβ-Aryl crotonamides8975

These methods enable precise stereocontrol, critical for pharmaceutical applications where enantiopurity dictates bioactivity. For instance, the antihypertensive drug verapamil’s (S)-enantiomer exhibits 10-fold higher activity than its (R)-counterpart, underscoring the importance of asymmetric synthesis.

Microwave-Assisted and Solvent-Free Green Synthesis Protocols

Microwave-assisted synthesis has emerged as a cornerstone of green chemistry for crotonamide derivatives. Anton Paar’s studies demonstrated that microwave irradiation reduces reaction times from 8 hours to 2 minutes by superheating solvents in sealed vessels (Table 3). This technique minimizes byproduct formation and energy consumption while improving yields by 20–30% compared to conventional reflux.

Table 3: Microwave vs. Conventional Synthesis of Crotonamides

ParameterMicrowave (160°C)Conventional (80°C)
Reaction Time2 min8 h
Yield (%)9268
Energy Consumption0.5 kWh2.3 kWh

Solvent-free protocols further enhance sustainability. Gohil and Noolvi (2021) developed a boric acid-catalyzed amidation method using carboxylic acids and urea under neat conditions, achieving yields up to 85% without hazardous solvents. Similarly, tetramethoxysilane-mediated couplings enable crotonamide synthesis in air-tolerant environments, bypassing inert gas requirements.

Post-Synthetic Modification Strategies for Functional Group Diversification

Post-synthetic modifications (PSMs) are pivotal for tailoring crotonamide properties. Key strategies include:

  • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups at the 4-oxo position enhances antitubercular activity.
  • Nucleophilic Substitution: Chloropyrimidine-crotonamide hybrids undergo SNAr reactions with amines to modulate kinase inhibitory activity (IC50 = 1.3–9.9 µM).
  • Cycloadditions: Intramolecular 1,3-dipolar cycloadditions with nitrones yield isoxazolidine-fused crotonamides, expanding structural diversity.

Table 4: Functionalization of Crotonamide Derivatives

Starting MaterialReaction TypeProductApplication
4-ChlorocrotonamideSuzuki coupling4-Aryl crotonamideAntitubercular agents
N-Crotonoyl indoleMichael additionβ-Substituted amidesKinase inhibitors
Crotonamide estersHuisgen cycloadditionTriazole conjugatesAntimicrobials

These modifications enable the rapid generation of libraries for high-throughput screening, accelerating drug discovery pipelines.

Radical Initiation Pathways in Crotonamide Polymerization

Radical polymerization, a cornerstone of vinyl monomer chemistry, faces significant challenges when applied to crotonamide. The β-methyl group on the α,β-unsaturated amide backbone introduces steric hindrance and electronic deactivation, which drastically reduces propagation rates and leads to unfavorable reactivity ratios [1]. These structural features destabilize radical intermediates, making chain growth inefficient. For instance, alkyl crotonates—structurally analogous to crotonamide—exhibit negligible homopolymerization under radical initiation due to low propagation rate coefficients [1]. While radical copolymerization of crotonic acid derivatives with monomers like vinyl acetate has been reported, such systems require carefully optimized conditions to overcome kinetic limitations [1]. In the case of crotonamide, the absence of documented radical polymerization success underscores the need for alternative mechanisms, such as hydrogen-transfer polymerization (HTP), to achieve viable molecular weights and controlled architectures.

Hydrogen-Transfer Polymerization Kinetics and Thermodynamics

Base-catalyzed HTP has emerged as a robust method for synthesizing polycrotonamide oligomers. The mechanism involves four key steps (Figure 1):

  • Hydrogen abstraction: A strong base (e.g., tert-butoxide) deprotonates the amide group of crotonamide, generating a resonance-stabilized anion.
  • Monomer addition: The anion attacks the β-carbon of a second crotonamide monomer, propagating the chain.
  • Intramolecular hydrogen migration: A six-membered transition state facilitates proton transfer, regenerating the active site.
  • Termination: The chain ends when a proton source (e.g., tert-butanol) quenches the anion, yielding olefinic end-groups [2].

Kinetic Insights

  • The reaction follows pseudo-first-order kinetics with respect to monomer concentration, as evidenced by in situ NMR studies [2].
  • Termination is diffusion-controlled, leading to oligomers rather than high polymers. MALDI-TOF analysis confirms a predominance of chains with degrees of polymerization (DP) between 5 and 15 [2].
  • The equilibrium between monomer activation and chain propagation favors oligomer formation, with conversions exceeding 80% within 6 hours under optimized conditions [2].

Thermodynamic Considerations

  • The exothermic nature of HTP (−ΔH) drives rapid initiation, while entropic penalties (−ΔS) limit chain growth.
  • Activation energy (Ea) for propagation is estimated at 60–70 kJ/mol, comparable to other step-growth mechanisms [2].

Table 1: Hydrogen-Transfer Polymerization Conditions and Outcomes

ParameterValue/Range
CatalystSodium tert-butoxide
Temperature80–100°C
Monomer Conversion>80% in 6 hours
Degree of Polymerization5–15
End-Group FunctionalityOlefinic (C=C)

Structure-Property Relationships in Polycrotonamide Materials

The oligomeric nature of polycrotonamide imparts distinct physicochemical properties, which are tunable through end-group modifications:

Olefinic End-Groups

  • MALDI-TOF and ^1^H NMR analyses confirm terminal C=C bonds, enabling post-polymerization functionalization [2].
  • Epoxidation of these groups introduces oxirane moieties, enhancing reactivity toward nucleophiles (e.g., amines, thiols) [2].
  • Bromination yields allylic bromides, which serve as initiators for atom-transfer radical polymerization (ATRP) [2].

Thermal Behavior

  • Differential scanning calorimetry (DSC) reveals a glass transition temperature (T~g~) of −40°C for unmodified oligomers, indicative of flexible backbones [2].
  • Modified derivatives (e.g., epoxidized) exhibit increased T~g~ due to crosslinking potential [2].

Molecular Weight Effects

  • Oligomers (DP 5–15) display solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas higher DP analogs precipitate [2].
  • Functional end-groups mitigate chain entanglement, reducing viscosity compared to high-molecular-weight polyamides [2].

Table 2: Properties of Polycrotonamide Oligomers and Derivatives

PropertyUnmodified OligomersEpoxidized DerivativesBrominated Derivatives
T~g~ (°C)−40−20−30
SolubilityDMF, DMSOTHF, ChloroformDCM, Acetone
Reactive SitesC=COxiraneAllylic Br

Copolymer Systems with Acrylamide and Methacrylamide Derivatives

The structural similarity between crotonamide and acrylamide/methacrylamide derivatives suggests potential for copolymer systems, though direct evidence remains limited.

Hypothetical Copolymerization Pathways

  • HTP with Methacrylamide:
    • Methacrylamide’s α-methyl group could enhance steric hindrance, potentially reducing propagation rates compared to crotonamide [2].
    • Reactivity ratios (r~1~ and r~2~) would dictate alternating or block sequences, depending on monomer feed ratios.
  • Radical Copolymerization:
    • While acrylamide readily undergoes radical polymerization, crotonamide’s low reactivity may lead to gradient copolymers with acrylamide-rich segments [1].

Challenges and Opportunities

  • Phase separation risks arise from differing solubility parameters of homopolymer segments.
  • Controlled HTP conditions could yield block copolymers by sequential monomer addition, leveraging crotonamide’s termination-sensitive end-groups [2].

The first highly enantioselective intermolecular conjugate addition of alkyl thiols to E-N,N-dibenzyl-crotonamide was disclosed in 2022 using bifunctional squaramide-iminophosphorane (BIMP) catalysts [1].

Catalyst development. Table 1 summarises the evolution from early thiourea-BIMPs to the optimised squaramide catalyst B8.

EntryBIMP catalyst (H-bond donor)Yield of thioether 3aenantiomeric excess (%)
1Cinchona analogue C< 3% (7 days)n.d. [1]
2B1 (thiourea)92%37 [1]
3B2 (thiourea)94%55 [1]
4B3 (thiourea, 2 stereocentres)90%25 [1]
5B4 (thiourea)91%51 [1]
6B5 (squaramide)90%66 [1]
7B6 (squaramide)82%70 [1]
8B7 (squaramide, tert-Bu)80%85 [1]
9B8 (squaramide, 3,5-(OMe)₂-C₆H₃)88%95 [1]

Scope. With B8 (2 mol %), crotonamide variants bearing N,N-dialkyl to N,N-dibenzyl groups afforded β-thioamides in 81–95% yields and 90–96% ee. Hetero-aromatic thiols were equally competent, and a decagram-scale run delivered 3a in 96% yield, 93% ee (40 mmol substrate) [1].

Mechanistic studies revealed dual activation: (i) proton-shuttling deprotonates the thiol, (ii) a squaramide clamp hydrogen-bonds to the amide carbonyl, lowering the LUMO and steering the (S)-transition state by 4.1 kcal mol⁻¹ relative to the competing facial attack [1].

Iminophosphorane-Catalysed Asymmetric Transformations

Beyond Sulfa-Michael chemistry, the same BIMP platform has enabled:

  • Re-protonation–controlled α-stereogenic centers. BIMP-catalysed addition of 1-propanethiol to α-methyl-crotonamide furnished the α-chiral product 3s in 80% ee [1].
  • Chemo-switchable regio-control. Using a dual Michael acceptor (4-nitrocinnamide), B8 inverted the intrinsic styrene selectivity, delivering the β-addition product in a 4:1 ratio, whereas a non-H-bonding superbase (BEMP) gave 1:10 [1].

These results underline iminophosphorane superbases as privileged, metal-free tools for activating the inherently low-electrophilic crotonamide motif.

Transition-Metal-Mediated Cross-Coupling Reactions

Asymmetric Rhodium(I) 1,4-Addition of Arylboronic Acids

Sakuma and Miyaura established that S-binaphthyl-diphosphine-ligated rhodium(I) transfers aryl groups from boronic acids to crotonamide [2].

Arylboronic acidProduct (β-aryl-crotonamide)Yield (%)ee (%)Key conditions
Phenyl-B(OH)₂N-benzyl-3-phenyl-butanamide9093 (R) [2]Rh(acac)(C₂H₄)₂ 3 mol %, (S)-BINAP 4.5 mol %, H₂O/dioxane, 100 °C
3-Methoxyphenyl-B(OH)₂N-isopropyl-3-(3-MeO-Ph)butanamide9191 [2]as above
o-Methoxyphenyl-B(OH)₂N-isopropyl adduct4398 [2]5 equiv boronic acid

Adding 10–50 mol % potassium carbonate converted sluggish reactions (> 50% substrate) to > 90% conversion by generating an in situ rhodium hydroxo species active in B→Rh trans-metalation [2].

Comparative Reactivity

The α,β-unsaturated ester analogue of crotonamide required higher temperature and gave lower enantioselectivity (≤ 87% ee) [2], underscoring the amide’s superior chiral induction once activated by a π-acceptor rhodium complex.

Organocatalytic Activation Modes for Carbon–Carbon Bond Formation

Crotonamide is markedly less electrophilic than enones (Mayr E value ≈ −23 vs. –15). Classical secondary-amine catalysis therefore fails unless external base or Lewis‐acid assistance is supplied. Two strategies have emerged:

Crown-Ether/Brønsted-Base Synergy

Kobayashi employed chiral crown ethers with potassium bis(trimethylsilyl)amide; malonate anions add to crotonamide to give β-dicarboxylates in up to 70% ee (THF, −78 °C) [1].

BIMP-Driven C–C Michael Additions

Replacing the thiol by malononitrile retains activity: preliminary experiments delivered β-cyano-crotonamide in 75% yield, 88% ee under the standard B8 protocol (unpublished supporting data in ref. [1]). The same catalyst thus constitutes the first organocatalyst family competent for both C-S and C-C bond construction on an unactivated crotonamide backbone.

Carbon nucleophileCatalyst (mol %)ProductYield (%)ee (%)
Diethyl malonateB8 (10)β-Malonate adduct6870 [1]
MalononitrileB8 (5)β-Cyano adduct7588 [1]

Implications

The success of bifunctional iminophosphoranes redefines organocatalytic reactivity borders: once hydrogen-bond reinforcement offsets the amide’s weak electron withdrawal, classical enamine and nitronate donors can forge C–C bonds directly to crotonamide without metals or stoichiometric promoters.

Key Take-Home Messages

  • Hydrogen-bond enforced superbases (squaramide-BIMPs) unlock crotonamide for highly enantioselective Sulfa-Michael and carbon nucleophile additions with up to 95% ee [1].
  • Rhodium(I)/(S)-BINAP complexes transpose aryl groups from boronic acids to the β-carbon of crotonamide, achieving 93–98% ee after base-enabled trans-metalation [2].
  • The dual activation principle—basic deprotonation plus carbonyl hydrogen bonding—is generalisable across S-, C- and potentially N-centred nucleophiles, expanding the synthetic repertoire of this otherwise sluggish Michael acceptor.

UNII

8C4LV3GQ8L

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

23350-58-5
625-37-6

Wikipedia

2-butenamide
Crotonamide

Dates

Last modified: 09-16-2023

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